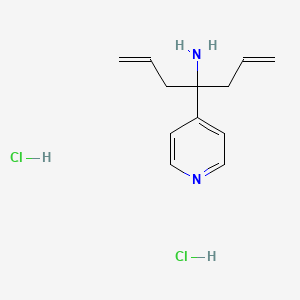
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride
Übersicht
Beschreibung
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride (1-APB-D) is a compound that has been used in scientific research for a variety of purposes. It is a derivative of the neurotransmitter glutamate and has been studied for its potential to modulate glutamate receptors in the brain. 1-APB-D has been used to study the effects of glutamate on different cell types, including neurons, astrocytes, and glia cells. It has also been used to study the roles of glutamate in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of glutamate on different cell types, including neurons, astrocytes, and glia cells. It has also been used to study the roles of glutamate in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease. 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has also been used to study the effects of glutamate on synaptic plasticity, synaptic transmission, and neuronal development.
Wirkmechanismus
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride acts as an agonist at the metabotropic glutamate receptor (mGluR) subtype 5. It binds to the receptor and activates it, resulting in the activation of intracellular signaling pathways. These pathways lead to changes in the expression of genes involved in synaptic plasticity, neuronal development, and synaptic transmission.
Biochemische Und Physiologische Effekte
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has been shown to modulate the release of glutamate from neurons, astrocytes, and glia cells. It has also been shown to modulate the activity of glutamate receptors, resulting in changes in synaptic plasticity and neuronal development. In addition, 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin, resulting in changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and has a low toxicity. It is also inexpensive and readily available. However, there are also some limitations to its use. It is not as potent as other agonists at the mGluR5 receptor, and its effects on synaptic plasticity, neuronal development, and synaptic transmission are not as long-lasting as those of other agonists.
Zukünftige Richtungen
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It may also be useful for studying the effects of glutamate on synaptic plasticity, neuronal development, and synaptic transmission. Additionally, it may be used to study the roles of glutamate in learning and memory. Further research is needed to explore the potential therapeutic and research applications of 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride.
Eigenschaften
IUPAC Name |
4-pyridin-4-ylhepta-1,6-dien-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11;;/h3-6,9-10H,1-2,7-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEAAMDLJWDBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



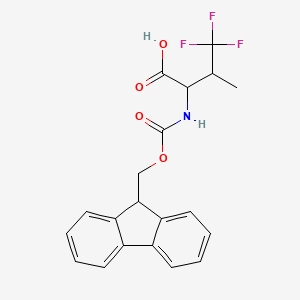
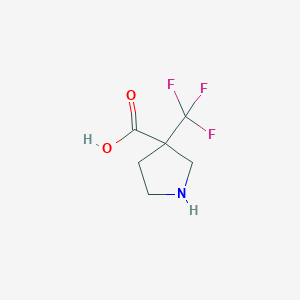
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)
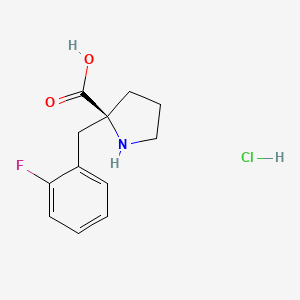

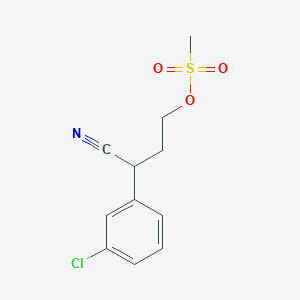
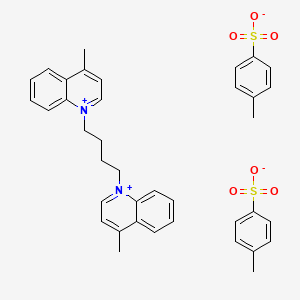
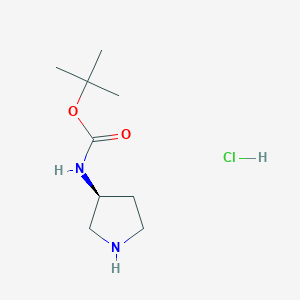
![methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1388890.png)
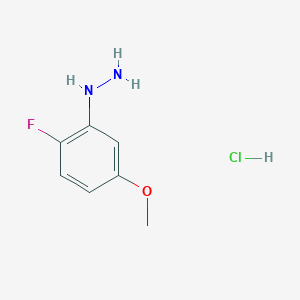
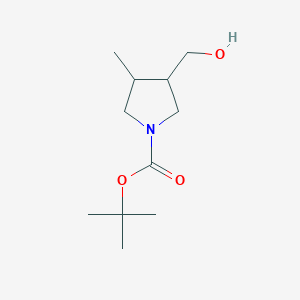
![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)
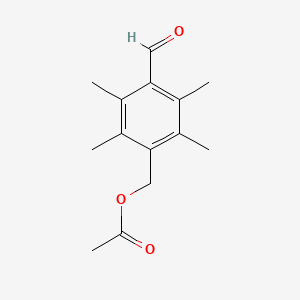
![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)